N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide
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Overview
Description
N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a chlorinated phenyl group, a pyrazole moiety, and an azetidine ring, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine, under basic conditions.
Introduction of the Pyrazole Moiety: The pyrazole group can be introduced via a nucleophilic substitution reaction, where a pyrazole derivative reacts with a halogenated intermediate.
Attachment of the Chlorophenyl Group: The final step involves coupling the chlorophenyl group to the azetidine ring, often through an amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the amide, potentially converting it to an amine.
Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Conditions for electrophilic aromatic substitution typically involve Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Conversion to amines or alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, depending on its interaction with biological pathways.
Industry
In industrial applications, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The exact pathways depend on the specific application and the biological context. For instance, in pharmacology, it might inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorophenyl)-3-[(1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide: Lacks the methyl group on the pyrazole ring.
N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrrolidine-1-carboxamide: Contains a pyrrolidine ring instead of an azetidine ring.
Uniqueness
N-(2-chlorophenyl)-3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-chlorophenyl)-3-[(4-methylpyrazol-1-yl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O/c1-11-6-17-20(7-11)10-12-8-19(9-12)15(21)18-14-5-3-2-4-13(14)16/h2-7,12H,8-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJMLJWTKGAYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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